![molecular formula C14H9ClF3N3O2S B2555924 N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-84-8](/img/structure/B2555924.png)

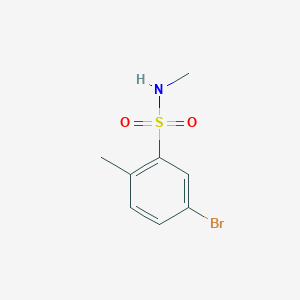

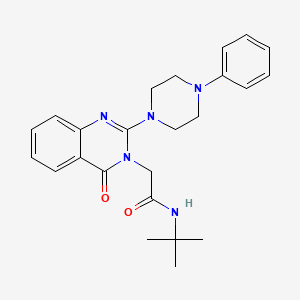

N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

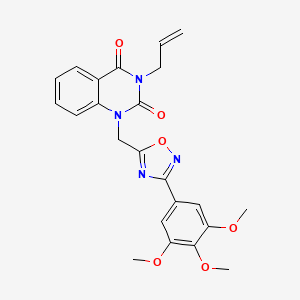

The compound “N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a chloro group, a pyrimidine ring, and a carboxamide group . Trifluoromethylpyridines and their derivatives have been used in the agrochemical and pharmaceutical industries .

Scientific Research Applications

SAR Studies on Pyrimidine Derivatives

A study by Palanki et al. (2000) investigated the structure-activity relationship of a compound closely related to our subject, focusing on the pyrimidine portion and its role in inhibiting NF-kappaB and AP-1 gene expression. The research aimed at enhancing oral bioavailability through modifications at different positions on the pyrimidine ring, revealing critical insights into the compound's cell-based activity and potential gastrointestinal permeability (Palanki et al., 2000).

Synthesis and Applications in Heterocyclic Chemistry

Another study explored the synthesis of Thiazolo and Triazolo Pyrimidines, providing valuable methodologies for generating these compounds. The research discussed the cyclization of specific derivatives into 3-methyl-5-oxo-5H-7-phenyl-thiazolo(3,2-a) pyrimidine-6-carboxamide and further substitution leading to novel pyrimidine derivatives, highlighting their potential in developing new chemical entities with varied applications (Haiza et al., 2000).

Anticancer and Anti-inflammatory Potential

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, evaluating them as anticancer and anti-5-lipoxygenase agents. This study underscores the versatility of pyrimidine derivatives in therapeutic research, providing a foundation for future exploration into their potential anticancer and anti-inflammatory applications (Rahmouni et al., 2016).

Antimicrobial Activity

Research by Kolisnyk et al. (2015) into the antimicrobial activity of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides revealed these compounds to be more active than reference drugs against certain bacterial strains, indicating the potential of thiazolo[3,2-a]pyrimidine derivatives in antimicrobial drug development (Kolisnyk et al., 2015).

Synthesis and Biological Evaluation

A study on the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives by Tozkoparan et al. (1999) highlighted their moderate anti-inflammatory activity. This research further demonstrates the compound's potential in the development of new therapeutic agents (Tozkoparan et al., 1999).

Safety and Hazards

Mechanism of Action

Target of Action

The compound “N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” could potentially interact with a variety of biological targets. The presence of the thiazolo[3,2-a]pyrimidine moiety is often associated with a wide range of biological activities .

Biochemical Pathways

Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The efficacy and stability of the compound could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. The trifluoromethyl group in the compound could potentially enhance its metabolic stability .

properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClF3N3O2S/c15-9-2-1-7(14(16,17)18)5-10(9)20-11(22)8-6-19-13-21(12(8)23)3-4-24-13/h1-2,5-6H,3-4H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOBFDZGXAJSNRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClF3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(isochroman-3-ylmethyl)-N,3-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2555847.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2555848.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2555850.png)

![3-[6-oxo-6-(4-pyrimidin-2-ylpiperazin-1-yl)hexyl]-1H-quinazoline-2,4-dione](/img/structure/B2555853.png)